![molecular formula C13H21N B14476271 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile CAS No. 71716-36-4](/img/structure/B14476271.png)
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Methylbicyclo[441]undecane-11-carbonitrile is a bicyclic compound characterized by its unique structure, which includes a nitrile group attached to a bicyclo[441]undecane framework
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile typically involves the formation of the bicyclic framework followed by the introduction of the nitrile group. One common method involves the cyclization of appropriate precursors under specific conditions to form the bicyclic structure. The nitrile group can then be introduced through reactions such as nucleophilic substitution or addition of cyanide sources.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and controlled reaction environments to facilitate the formation of the desired product.
Análisis De Reacciones Químicas
Types of Reactions
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The nitrile group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents like sodium cyanide (NaCN) or other nucleophiles can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction can produce amines.
Aplicaciones Científicas De Investigación
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the study of reaction mechanisms.
Biology: The compound’s derivatives may have biological activity, making it useful in drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 11-Methylbicyclo[4.4.1]undecane-11-carbonitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitrile group can participate in various interactions, including hydrogen bonding and coordination with metal ions, influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
11-Methylbicyclo[4.4.1]undecane-11-carboxylic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
11-Methylbicyclo[4.4.1]undecane-11-methanol: Contains a hydroxyl group instead of a nitrile group.
11-Methylbicyclo[4.4.1]undecane-11-amine: Features an amine group in place of the nitrile group.
Uniqueness
11-Methylbicyclo[4.4.1]undecane-11-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.
Propiedades
Número CAS |
71716-36-4 |
|---|---|
Fórmula molecular |
C13H21N |
Peso molecular |
191.31 g/mol |
Nombre IUPAC |
11-methylbicyclo[4.4.1]undecane-11-carbonitrile |
InChI |
InChI=1S/C13H21N/c1-13(10-14)11-6-2-3-7-12(13)9-5-4-8-11/h11-12H,2-9H2,1H3 |
Clave InChI |
ZBBRIOYJVZLSFN-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CCCCC1CCCC2)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~2~-[4-(Diethylamino)phenyl]-L-glutamine](/img/structure/B14476190.png)
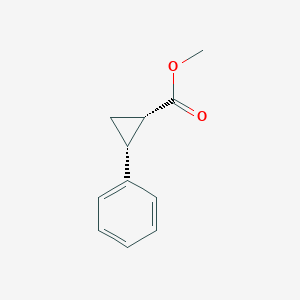
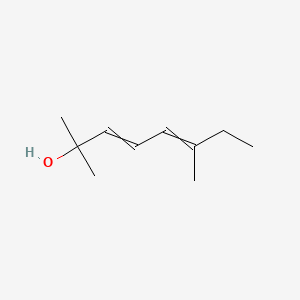
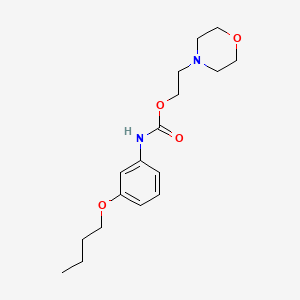


![{1-[(Propan-2-yl)oxy]ethyl}benzene](/img/structure/B14476224.png)
![(2E)-2-cyano-3-{4-[(2-cyanoethyl)(methyl)amino]phenyl}prop-2-enamide](/img/structure/B14476228.png)
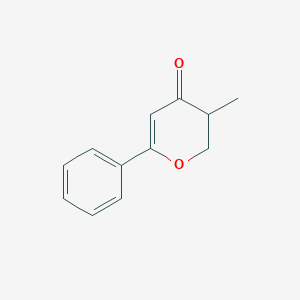

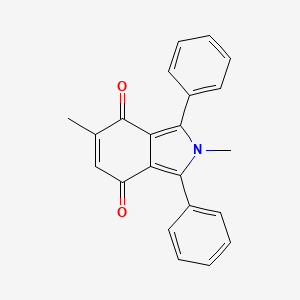
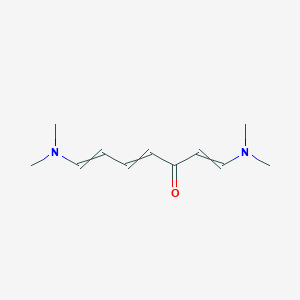
![3-[3-(2-Cyanoethylsulfanyl)propylsulfanyl]propanenitrile](/img/structure/B14476276.png)
![(8R,9S,10S,14S)-10,13-Dimethyl-1,2,3,4,5,6,7,8,9,10,11,12,13,14,15,16-hexadecahydro-2'H-spiro[cyclopenta[a]phenanthrene-17,3'-furan]](/img/structure/B14476280.png)
